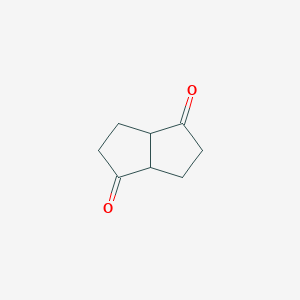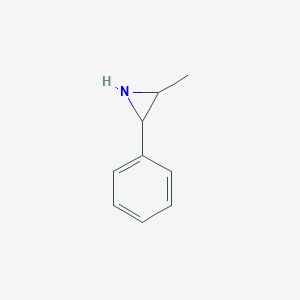![molecular formula C28H25F9O6S2 B3031912 tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt CAS No. 857285-80-4](/img/structure/B3031912.png)
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt
Übersicht
Beschreibung
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt: is a chemical compound with the molecular formula C28H25F9O6S2 and a molecular weight of 692.61 g/mol . This compound is known for its application in photolithography as a photoacid generator, which is crucial in the production of microelectronic devices .
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt involves multiple steps. The general synthetic route includes the reaction of tert-butyl 2-bromoacetate with 4-(diphenylsulphonium)phenol in the presence of a base to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and bases like potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonium group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonium center.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt is widely used in scientific research, particularly in the field of photolithography. It serves as a photoacid generator, which is essential in the development of photoresists for microelectronic device fabrication . Additionally, it has applications in proteomics research as a biochemical tool .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt involves the generation of acid upon exposure to light. The sulphonium group undergoes photolysis, releasing a proton and forming a sulfonium ion. This acid generation is crucial in the photolithographic process, where it catalyzes the solubility change in the photoresist material .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt include:
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, triflate salt: This compound has a similar structure but with a triflate counterion instead of a nonaflate ion.
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, tosylate salt: Another similar compound with a tosylate counterion.
The uniqueness of this compound lies in its specific application in photolithography and its ability to generate acid efficiently upon exposure to light .
Eigenschaften
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]-diphenylsulfanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25O3S.C4HF9O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-17H,18H2,1-3H3;(H,14,15,16)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJXWNMBTQGAFT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F9O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622114 | |
| Record name | [4-(2-tert-Butoxy-2-oxoethoxy)phenyl](diphenyl)sulfanium nonafluorobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857285-80-4 | |
| Record name | [4-(2-tert-Butoxy-2-oxoethoxy)phenyl](diphenyl)sulfanium nonafluorobutane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


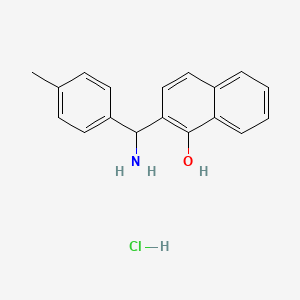

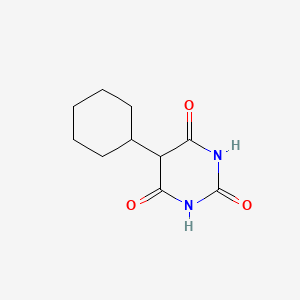
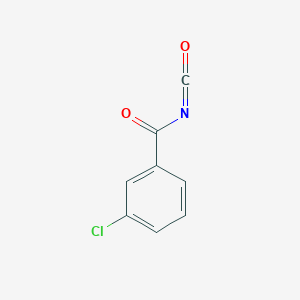
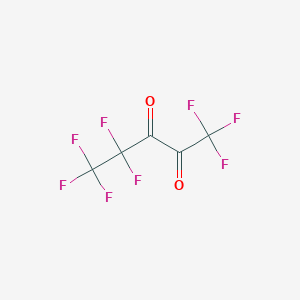
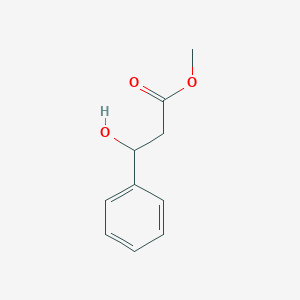

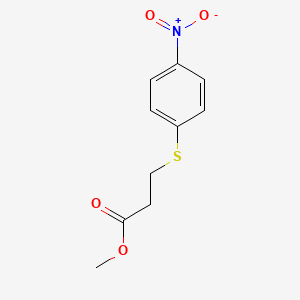
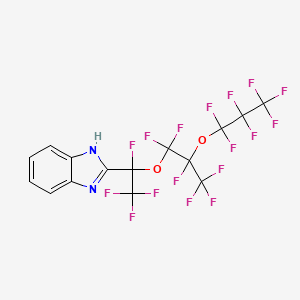

![[(Ethanesulfonyl)methyl]benzene](/img/structure/B3031848.png)

